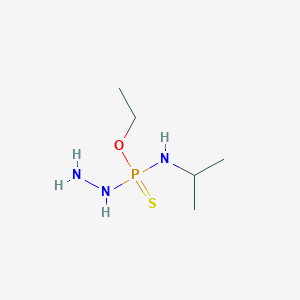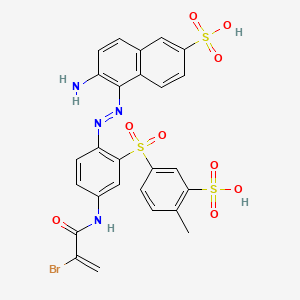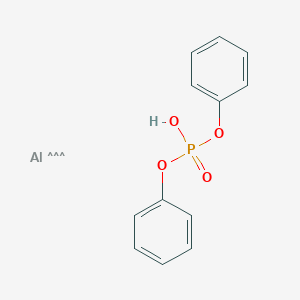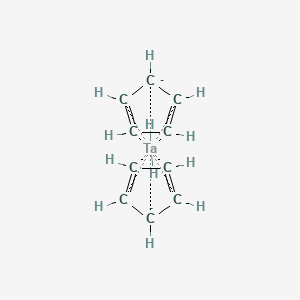![molecular formula C24H17N B14635747 1,3-Diphenyl-9H-indeno[2,1-c]pyridine CAS No. 57162-74-0](/img/structure/B14635747.png)
1,3-Diphenyl-9H-indeno[2,1-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diphenyl-9H-indeno[2,1-c]pyridine: is an organic compound with the molecular formula C24H17N and a molecular weight of 319.398 g/mol This compound is characterized by its indeno-pyridine core structure, which is substituted with phenyl groups at the 1 and 3 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diphenyl-9H-indeno[2,1-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-phenylindene with 2-aminobenzophenone in the presence of a strong acid catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
1,3-Diphenyl-9H-indeno[2,1-c]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the indeno-pyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Reagents like , , and (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the phenyl rings or the indeno-pyridine core.
Aplicaciones Científicas De Investigación
1,3-Diphenyl-9H-indeno[2,1-c]pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 1,3-Diphenyl-9H-indeno[2,1-c]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Diphenyl-2-azafluorene
- 1,3-Diphenyl-2-aza-fluorene
- 9H-Indeno[2,1-c]pyridine
Uniqueness
1,3-Diphenyl-9H-indeno[2,1-c]pyridine is unique due to its specific substitution pattern and the presence of both indeno and pyridine moieties. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
57162-74-0 |
|---|---|
Fórmula molecular |
C24H17N |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
1,3-diphenyl-9H-indeno[2,1-c]pyridine |
InChI |
InChI=1S/C24H17N/c1-3-9-17(10-4-1)23-16-21-20-14-8-7-13-19(20)15-22(21)24(25-23)18-11-5-2-6-12-18/h1-14,16H,15H2 |
Clave InChI |
SQSHIJWTIXQHEU-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2C3=CC(=NC(=C31)C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


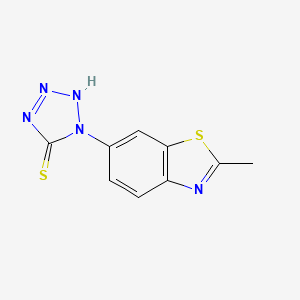

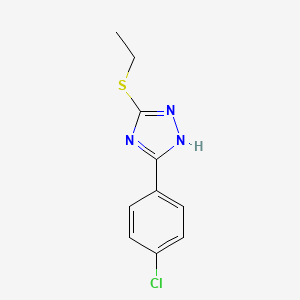


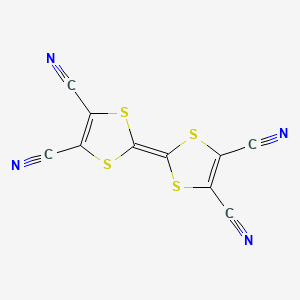
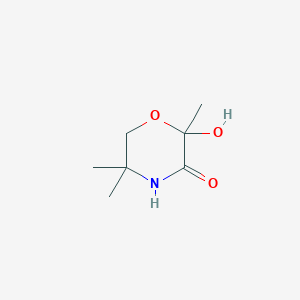
![2-(4-Chloro-3-{(E)-[4-(diethylamino)phenyl]diazenyl}benzoyl)benzoic acid](/img/structure/B14635719.png)
